molecular formula C22H27N7O3 B2968847 N-(3,4-dimethoxybenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040652-16-1

N-(3,4-dimethoxybenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2968847
CAS No.: 1040652-16-1
M. Wt: 437.504
InChI Key: CFHKQENNWPFQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxybenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic piperazine-carboxamide derivative featuring two distinct pharmacophoric groups:

  • A 1-phenyl-1H-tetrazol-5-yl methyl group, a heterocyclic moiety known for metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O3/c1-31-19-9-8-17(14-20(19)32-2)15-23-22(30)28-12-10-27(11-13-28)16-21-24-25-26-29(21)18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHKQENNWPFQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxybenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine core substituted with a 3,4-dimethoxybenzyl group and a tetrazole moiety. The molecular formula is C19H22N6O2C_{19}H_{22}N_{6}O_{2}, and it has a molecular weight of approximately 366.42 g/mol.

Research indicates that compounds with similar structures often exhibit significant interactions with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : Many piperazine derivatives act as ligands for GPCRs, influencing signaling pathways that regulate physiological responses .
  • Inhibition of Enzymatic Activity : Compounds containing tetrazole rings have shown potential in inhibiting enzymes involved in cancer progression and inflammation .

Antitumor Activity

Several studies have highlighted the antitumor potential of piperazine derivatives. For instance, compounds similar to this compound have demonstrated:

  • Cytotoxic Effects : In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
  • Synergistic Effects with Chemotherapeutics : Some derivatives have been tested in combination with established chemotherapeutic agents, revealing enhanced efficacy compared to monotherapy .

Anti-inflammatory Properties

Research has indicated that the compound may possess anti-inflammatory properties. In particular:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that similar compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells .

Antimicrobial Activity

Piperazine derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit:

  • Broad-spectrum Antimicrobial Activity : Against both gram-positive and gram-negative bacteria, indicating potential use as an antimicrobial agent .

Study 1: Antitumor Efficacy

A study conducted by Konstantinidou et al. investigated the biological activity of various piperazine derivatives against breast cancer cell lines. The results indicated that specific modifications to the piperazine structure significantly enhanced cytotoxicity against MCF-7 cells . The study concluded that the introduction of a tetrazole moiety could be pivotal in increasing the compound's antitumor activity.

Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers assessed the anti-inflammatory effects of related compounds in mouse models. The findings revealed that these compounds could effectively downregulate inflammatory markers in splenocytes activated by lipopolysaccharides (LPS), suggesting a potential therapeutic role in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Differences

The compound is compared to three analogues (Table 1) based on substituent modifications:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Piperazine Tetrazole Substituent Molecular Formula Molecular Weight Key References
Target Compound 3,4-Dimethoxybenzyl Phenyl C₂₂H₂₇N₇O₃* 437.50 g/mol Inferred from nomenclature
N-Ethyl-4-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide Ethyl 4-Methoxyphenyl C₁₆H₂₃N₇O₂ 345.40 g/mol
N-Phenethyl-4-((1-Phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide Phenethyl Phenyl C₂₁H₂₅N₇O 391.50 g/mol
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives 4-Fluorobenzyl N/A (Benzoyl groups instead) Variable Variable (e.g., 345–420 g/mol)

Note: Molecular formula and weight for the target compound are inferred from nomenclature rules and analogues.

Key Observations :

Substituent Effects on Lipophilicity :

  • The 3,4-dimethoxybenzyl group in the target compound enhances lipophilicity compared to the ethyl or phenethyl groups in analogues . This may improve membrane permeability but reduce aqueous solubility.
  • The 4-fluorobenzyl derivatives in demonstrate how halogenation balances lipophilicity and metabolic stability .

The absence of tetrazole in fluorobenzyl derivatives () shifts activity toward kinase inhibition rather than heterocycle-mediated interactions .

Molecular Weight and Drug-Likeness :

  • The target compound’s higher molecular weight (437.50 g/mol) may challenge compliance with Lipinski’s rules, whereas analogues like (345.40 g/mol) are more drug-like.

Q & A

Q. What synthetic strategies are effective for constructing the piperazine-tetrazole core of this compound?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions : Piperazine derivatives are often functionalized via nucleophilic substitution or condensation. For example, 1-(4-fluorobenzyl)piperazine analogs are synthesized by reacting piperazine with benzyl halides under basic conditions (e.g., K₂CO₃ in refluxing acetonitrile) .
  • Tetrazole introduction : The 1-phenyl-1H-tetrazole moiety can be introduced via [2+3] cycloaddition between nitriles and sodium azide, catalyzed by Lewis acids like ZnBr₂ .
  • Carboxamide linkage : The final carboxamide bond is formed using carbodiimide-based coupling agents (e.g., HBTU or EDCI) in anhydrous THF or DCM .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent effects on the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and tetrazole aromaticity (δ 7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How does the 3,4-dimethoxybenzyl group influence solubility and bioavailability?

  • Solubility : The methoxy groups enhance hydrophilicity via hydrogen bonding, as evidenced by logP reductions in analogs (e.g., from 3.2 to 2.7 when replacing benzyl with 4-methoxybenzyl) .
  • Bioavailability : Methoxy substituents improve metabolic stability by reducing cytochrome P450-mediated oxidation, as shown in pharmacokinetic studies of similar piperazine derivatives .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for target receptors?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts interactions between the tetrazole group and catalytic residues of enzymes like carbonic anhydrase II (binding energy ≤ -8.5 kcal/mol) .
  • MD simulations : 100-ns simulations reveal stable hydrogen bonds between the 3,4-dimethoxybenzyl group and hydrophobic pockets in dopamine D3 receptors (RMSD < 2.0 Å) .
  • QSAR models : Hammett σ constants for substituents on the phenyl ring correlate with IC₅₀ values (R² = 0.89) in kinase inhibition assays .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Dose-response refinement : Re-evaluate IC₅₀ values using standardized assays (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects, such as N-demethylated derivatives .
  • Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays to rule out false positives .

Q. How can synthetic routes be optimized to improve yields of the tetrazole-piperazine intermediate?

  • Catalyst screening : ZnBr₂ increases tetrazole cycloaddition yields from 60% to 85% compared to NH₄Cl .
  • Microwave-assisted synthesis : Reduces reaction time for piperazine alkylation from 12 hours to 30 minutes (yield: 92% vs. 78% conventional) .
  • Workup protocols : Liquid-liquid extraction with ethyl acetate/water (3:1) minimizes emulsions and improves recovery of polar intermediates .

Methodological Considerations

Q. What strategies mitigate piperazine ring instability during storage?

  • Lyophilization : Freeze-drying under argon preserves hygroscopic piperazine derivatives, maintaining >90% purity after 6 months .
  • Acidic salt formation : HCl salts (e.g., converting freebase to hydrochloride) enhance stability, reducing degradation from 15% to <5% at 25°C .

Q. How do structural modifications impact selectivity between related targets (e.g., hCA I vs. hCA II)?

  • Substituent effects : Introducing a 4-fluorobenzyl group on piperazine increases hCA II selectivity by 12-fold (Ki = 45 nM vs. 540 nM for hCA I) due to steric complementarity with the hCA II active site .
  • Bioisosteric replacement : Replacing tetrazole with carboxylate reduces hCA I/II inhibition but enhances dopamine receptor binding (Ki = 8 nM vs. 210 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.